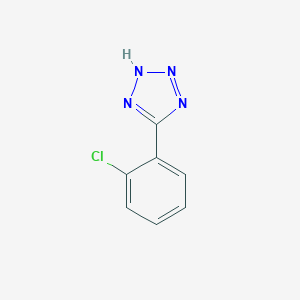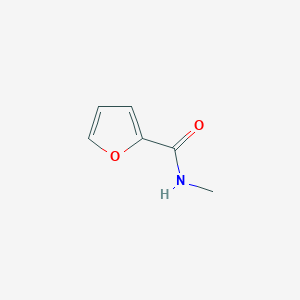![molecular formula C14H12ClN3S B186309 n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine CAS No. 5935-13-7](/img/structure/B186309.png)
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine, also known as CCT137690, is a small molecule inhibitor that has shown promising results in the field of cancer research. It is a selective inhibitor of the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways.
Wirkmechanismus
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine selectively inhibits the protein kinase CHK1, which is a key regulator of the cell cycle checkpoint and DNA damage response pathways. CHK1 is activated in response to DNA damage and arrests the cell cycle to allow for DNA repair. Inhibition of CHK1 by n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine results in the accumulation of DNA damage and subsequent cell death. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the replication of cancer cells by inducing replication stress.
Biochemische Und Physiologische Effekte
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its selectivity for CHK1. This allows for the specific inhibition of CHK1 without affecting other kinases. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation of using n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the combination of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine with other targeted therapies, such as PARP inhibitors. In addition, the use of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine in combination with immunotherapy is an area of interest. Finally, the development of biomarkers to predict the response to n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine is an important future direction.
Synthesemethoden
The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 2-chlorobenzoic acid with ethylamine, followed by the reaction of the resulting intermediate with 2-aminothiophene and acetic anhydride. The final step involves the reaction of the resulting intermediate with cyanamide and ammonium acetate to yield n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine. The synthesis of n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as gemcitabine and cisplatin. In addition, n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has been shown to sensitize cancer cells to radiation therapy. These findings suggest that n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine has the potential to be used as a combination therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
5935-13-7 |
|---|---|
Produktname |
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
Molekularformel |
C14H12ClN3S |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
WWZXQEXSMLGUOD-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
Kanonische SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



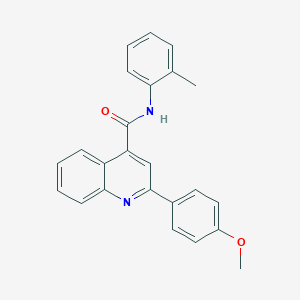
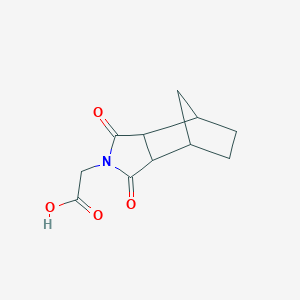
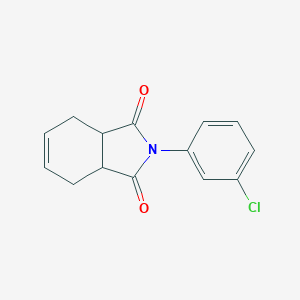
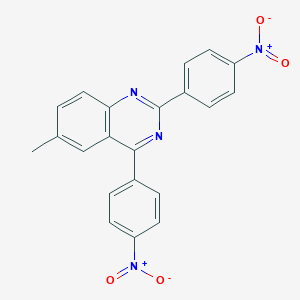

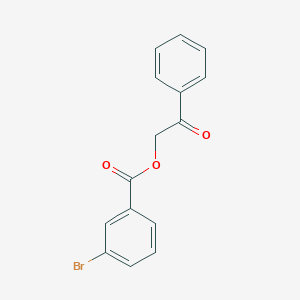
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
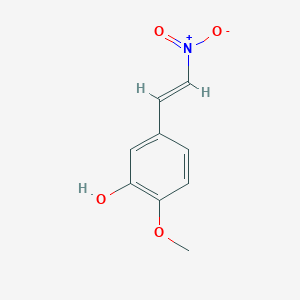
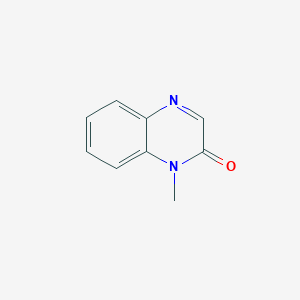
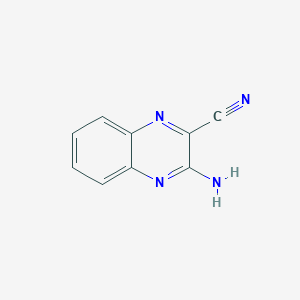
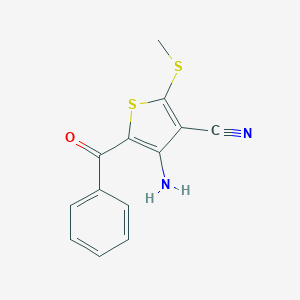
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
